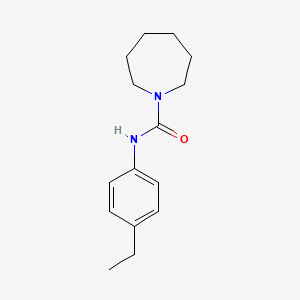![molecular formula C18H18Cl2N2O B14129563 4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide CAS No. 88961-04-0](/img/structure/B14129563.png)
4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorophenyl group, an aziridine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 60°C) to afford the desired benzamide derivative . The aziridine ring can be introduced through a subsequent reaction involving the appropriate aziridine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridine derivatives.
Scientific Research Applications
4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide involves its interaction with specific molecular targets. The aziridine ring is known to be reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide is unique due to the presence of the aziridine ring, which imparts distinct chemical reactivity and potential biological activity compared to other dichlorobenzamide derivatives .
Properties
CAS No. |
88961-04-0 |
|---|---|
Molecular Formula |
C18H18Cl2N2O |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
4-[3-[2-(3,5-dichlorophenyl)aziridin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C18H18Cl2N2O/c19-15-8-14(9-16(20)10-15)17-11-22(17)7-1-2-12-3-5-13(6-4-12)18(21)23/h3-6,8-10,17H,1-2,7,11H2,(H2,21,23) |
InChI Key |
GFOOJFKKGHTZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCCC2=CC=C(C=C2)C(=O)N)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B14129481.png)
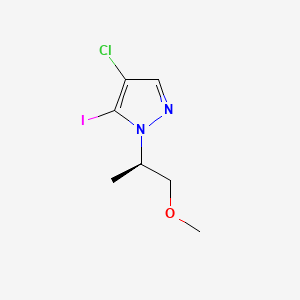
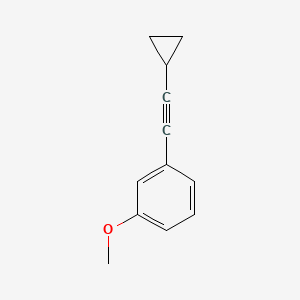
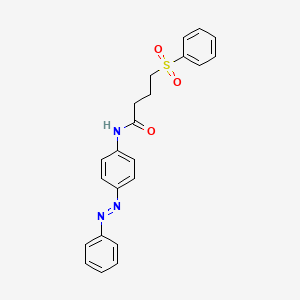
![N~4~-(4-fluorophenyl)-N~2~-[2-(thiophen-2-yl)ethyl]pteridine-2,4-diamine](/img/structure/B14129513.png)
![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)
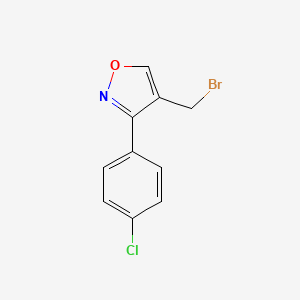


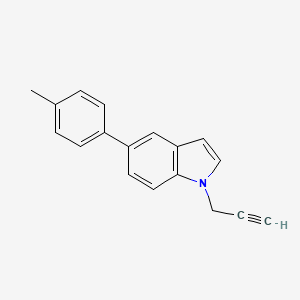
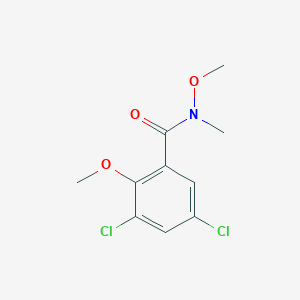
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
